5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common approach includes the condensation of appropriate pyrazole and pyrimidine precursors, followed by functional group modifications to introduce the 4-chlorophenyl, isopropyl, and trifluoromethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential as a bioactive molecule, with studies exploring its effects on different biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-N-(propan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
5-(4-chlorophenyl)-N-(propan-2-yl)-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H18ClF3N4O |
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Molecular Weight |
386.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-propan-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H18ClF3N4O/c1-9(2)22-16(26)13-8-15-23-12(10-3-5-11(18)6-4-10)7-14(17(19,20)21)25(15)24-13/h3-6,8-9,12,14,23H,7H2,1-2H3,(H,22,26) |
InChI Key |
QVXIGXNZMHIXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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